Despropionyl Ramelteon Hydrochloride

Description

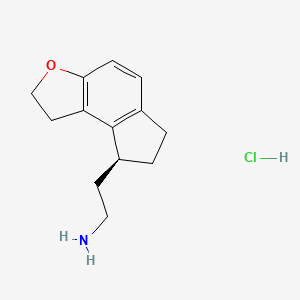

Overview of Despropionyl Ramelteon (B1678794) Hydrochloride as a Ramelteon Derivative

Despropionyl Ramelteon Hydrochloride, chemically known as (S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine Hydrochloride, is a direct precursor in several synthesis routes of Ramelteon. researchgate.net In the final step of these syntheses, the primary amine group of Despropionyl Ramelteon is acylated with propionyl chloride or a similar reagent to yield Ramelteon. researchgate.net

Due to its role as a key intermediate, it is also considered a process-related impurity. If the final propionylation step of the synthesis is incomplete, residual amounts of Despropionyl Ramelteon can remain in the final drug substance. Therefore, its detection and quantification are crucial for ensuring the purity of Ramelteon. google.com

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| IUPAC Name | 2-[(8S)-2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl]ethan-1-aminium chloride |

| CAS Number | 196597-80-5 |

| Molecular Formula | C₁₃H₁₈ClNO |

| Molecular Weight | 239.74 g/mol |

| Synonyms | (S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine Hydrochloride, Ramelteon Impurity 15 Hydrochloride |

Data sourced from multiple chemical and pharmaceutical reference suppliers. synzeal.com

Significance of this compound in Pharmacokinetic and Metabolic Studies of Ramelteon

The study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to its development. While Despropionyl Ramelteon is not a reported major metabolite of Ramelteon in humans, its role in these studies is significant. Human metabolism of Ramelteon is extensive and occurs primarily through oxidation to form hydroxyl and carbonyl derivatives, with subsequent glucuronidation. acs.org The major active metabolite is M-II (a hydroxylated form), which circulates at concentrations 20 to 100 times higher than the parent drug. acs.orgnih.gov

The primary metabolic pathways are catalyzed by cytochrome P450 enzymes, mainly CYP1A2, with minor contributions from CYP2C and CYP3A4 subfamilies. nih.govresearchgate.net These pathways involve hydroxylation and oxidation on various parts of the Ramelteon molecule, not the removal of the propionyl group to form Despropionyl Ramelteon. acs.org

The significance of this compound in this context is therefore as a critical analytical reference standard. To accurately study the pharmacokinetics of Ramelteon and its true metabolites like M-II, analytical methods must be able to distinguish them from process-related impurities. By having a pure standard of Despropionyl Ramelteon, researchers can confirm that their analytical methods are specific and that any detected peaks corresponding to this compound are correctly identified as a process impurity rather than a biological metabolite. This ensures the integrity and accuracy of pharmacokinetic and metabolic data submitted for regulatory approval.

Role of this compound in Pharmaceutical Quality Control and Analytical Method Development

The control of impurities is a mandatory requirement for the release of any pharmaceutical product. Regulatory agencies require that all potential impurities be identified, quantified, and controlled within strict limits. This compound, as a known process-related impurity, is central to the quality control strategy for Ramelteon. synzeal.comgoogle.com

Its primary role is as a reference standard for the development and validation of analytical methods, particularly High-Performance Liquid Chromatography (HPLC). google.com These methods are designed to be "stability-indicating," meaning they can separate the intact API from any impurities or degradation products. tlcstandards.comacs.org

Key applications in this area include:

Method Development and Validation: The reference standard is used to "spike" samples to confirm that the analytical method can effectively separate the Despropionyl Ramelteon peak from the Ramelteon peak and other known impurities. acs.org This is essential for validating the method's specificity.

Impurity Identification: It allows for the positive identification of this specific impurity in batches of the Ramelteon drug substance.

Quantification: Once identified, the reference standard is used to create a calibration curve to accurately quantify the amount of the impurity present, ensuring it does not exceed the safety thresholds established in accordance with ICH (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) guidelines.

A Chinese patent (CN105277628A) describes an HPLC method for the separation and determination of Ramelteon and its impurities, highlighting the technical specifics required for quality control. google.com The conditions outlined demonstrate the level of detail necessary to ensure the separation and quantification of such related substances.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO.ClH/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12;/h3-4,10H,1-2,5-8,14H2;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRBVFJPGFTDDU-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1CCN)C3=C(C=C2)OCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1CCN)C3=C(C=C2)OCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001335307 | |

| Record name | 2-[(8S)-1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001335307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196597-80-5 | |

| Record name | 2-[(8S)-1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001335307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Stereochemical Considerations of Despropionyl Ramelteon Hydrochloride

Synthetic Pathways for Despropionyl Ramelteon (B1678794) Hydrochloride

The creation of Despropionyl Ramelteon, also known as (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamine, is a pivotal step in the synthesis of Ramelteon. sharingtechcn.comchemexpress.com One notable synthetic route employs a multi-reaction sequence within a single step to produce the ethylamine (B1201723) compound. researchgate.net

A key transformation in the synthesis is the hydrogenation of an indeno[5,4-b]furan precursor. researchgate.net This process can efficiently combine several reactions: debromination, dehydration, olefin reduction, and cyano reduction. researchgate.net The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst. researchgate.netgoogle.com The choice of solvent and hydrogen pressure are critical parameters that influence the reaction's success and yield. researchgate.net For instance, a mixture of acetic acid and water has been shown to be an effective solvent system. researchgate.net The pressure of hydrogen gas is also optimized to ensure the complete conversion of the precursor to the desired ethylamine compound. researchgate.net

| Parameter | Condition | Outcome |

| Catalyst | Palladium on Carbon (Pd/C) | Facilitates hydrogenation |

| Solvent | Acetic Acid/Water | Effective reaction medium |

| Pressure | Optimized Hydrogen Pressure | Drives reaction to completion |

Stereochemical Control in Despropionyl Ramelteon Hydrochloride Synthesis

The biological activity of Ramelteon is dependent on a specific stereoisomer. Therefore, controlling the stereochemistry during the synthesis of its despropionyl precursor is of utmost importance.

The (S)-enantiomer of Ramelteon is the biologically active form, while the (R)-enantiomer is considered inactive. researchgate.net This high degree of stereoselectivity necessitates a synthetic process that can isolate the (S)-isomer of Despropionyl Ramelteon. Chiral resolution is a common method employed to separate the racemic mixture of the amine. researchgate.net The use of a chiral resolving agent, such as dibenzoyl-L-tartaric acid, allows for the selective crystallization of the desired (S)-amino salt. researchgate.net This step is crucial for ensuring that the final active pharmaceutical ingredient possesses the correct spatial orientation for interaction with melatonin (B1676174) receptors. researchgate.netnih.gov

Purification Methodologies for this compound

Following the synthesis and chiral resolution, the this compound salt must be purified to remove impurities and residual reagents.

Recrystallization is a standard and effective method for purifying crystalline solids. For hydrochloride salts of organic compounds, this often involves dissolving the crude salt in a suitable solvent or solvent mixture and then inducing crystallization by cooling or by the addition of an anti-solvent. researchgate.net For instance, a common technique is to dissolve the hydrochloride salt in a solvent in which it is soluble at an elevated temperature and then cool the solution to allow the purified salt to crystallize. google.com Another approach involves precipitating the hydrochloride salt from a solution of the free base by the addition of anhydrous hydrochloric acid. researchgate.net The choice of solvent is critical and is often determined empirically to achieve the best balance of solubility and recovery of the purified product.

| Technique | Description |

| Cooling Crystallization | The compound is dissolved in a hot solvent and crystallizes upon cooling. google.com |

| Anti-Slovent Crystallization | An anti-solvent is added to a solution of the compound to reduce its solubility and induce precipitation. |

| Reactive Crystallization | The hydrochloride salt is formed and precipitated by adding HCl to a solution of the free base. researchgate.net |

Pharmacological Characterization and Receptor Interactions of Despropionyl Ramelteon Hydrochloride

Melatonin (B1676174) Receptor Affinity of Despropionyl Ramelteon (B1678794) Hydrochloride

The binding affinities (Ki) of Despropionyl Ramelteon Hydrochloride and Ramelteon for the MT1 and MT2 receptors have been quantified in studies using Chinese hamster ovary (CHO) cells expressing the human recombinant receptors. These studies highlight the high-affinity binding of both compounds to the melatonin receptors.

| Compound | MT1 Receptor Affinity (Ki, pmol/l) | MT2 Receptor Affinity (Ki, pmol/l) |

|---|---|---|

| This compound (M-II) | 114 | 566 |

| Ramelteon | 14 (approx. 10x higher than M-II) | 112 (approx. 5x higher than M-II) |

Data sourced from pharmacological characterization studies of M-II. karger.comnih.gov

Pharmacological Impact of the Absence of the Propionyl Group on Melatonin Receptor Affinity

The chemical structure of Ramelteon features a propionamide (B166681) side chain, which is absent in this compound. vivanls.comnih.gov The removal of this propionyl group to form the primary amine in Despropionyl Ramelteon is the key structural difference and directly results in the observed lower binding affinity for both MT1 and MT2 receptors compared to Ramelteon. karger.com This structural modification underscores the importance of the propionamide group for optimal interaction with the binding pockets of the melatonin receptors.

Activation of MT1 and MT2 melatonin receptors by agonists like Ramelteon and its active metabolite Despropionyl Ramelteon initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. plos.org This reduction in cAMP subsequently affects the phosphorylation of the cAMP response element-binding protein (CREB). plos.org Studies on Ramelteon have shown that it can persistently decrease CREB phosphorylation. plos.orgglpbio.com

The modulation of the cAMP-CREB pathway has direct implications for the expression of circadian genes, such as Rev-erbα and Bmal1, which are crucial for regulating the body's internal clock. plos.orgglpbio.com By acting on melatonin receptors, Despropionyl Ramelteon, as the active metabolite of Ramelteon, is implicated in the modulation of these circadian genes, thereby contributing to the regulation of the sleep-wake cycle. nih.gov

Functional Potency in In Vitro Assays

The functional potency of this compound has been evaluated through in vitro assays that measure its ability to inhibit forskolin-stimulated cAMP production in cells expressing human MT1 and MT2 receptors. The half-maximal inhibitory concentration (IC50) values indicate that while Despropionyl Ramelteon is a potent agonist, its potency is lower than that of Ramelteon.

Specifically, the potency of Despropionyl Ramelteon (M-II) at MT1 receptors is approximately 17-fold lower than Ramelteon and 4.3-fold lower than melatonin. karger.com At the MT2 receptors, its potency is about 28-fold lower than Ramelteon and 1.6-fold lower than melatonin. karger.com

| Compound | Functional Potency at MT1 Receptors (IC50, pmol/l) | Functional Potency at MT2 Receptors (IC50, pmol/l) |

|---|---|---|

| This compound (M-II) | 208 | 1470 |

| Ramelteon | 21.2 (approx. 17x higher than M-II) | 53.4 (approx. 28x higher than M-II) |

Data sourced from in vitro functional characterization studies. karger.comnih.govmedchemexpress.com

Selectivity Profile of this compound for Other Receptors and Enzymes

This compound exhibits a high degree of selectivity for the MT1 and MT2 receptors. karger.com Extensive screening against a large panel of other potential targets has demonstrated its specificity. In a study evaluating its activity against 215 different receptors, transporters, ion channels, and enzymes, Despropionyl Ramelteon (M-II) showed no significant affinity or activity at high concentrations. karger.com

The only notable off-target interaction was with the serotonin (B10506) 5-HT2B receptor, for which it displayed a Ki value of 1.75 ± 0.23 μM. karger.comglpbio.com However, this affinity is approximately 3,000-fold lower than its affinity for the MT1 and MT2 receptors, indicating a very low likelihood of significant 5-HT2B receptor-mediated effects at therapeutic concentrations. karger.com Furthermore, Despropionyl Ramelteon has no appreciable affinity for the MT3 receptor (quinone reductase 2), GABA receptors, or receptors for various neuropeptides, cytokines, dopamine, norepinephrine, acetylcholine, and opiates. wikipedia.orgkarger.com This high selectivity suggests a low potential for off-target pharmacological effects. nih.gov

Metabolism and Pharmacokinetic Relevance of Despropionyl Ramelteon Hydrochloride

Formation of Despropionyl Ramelteon (B1678794) Hydrochloride as a Metabolite of Ramelteon

Ramelteon undergoes extensive first-pass metabolism after oral administration. nih.govrxlist.com The metabolic process consists primarily of oxidation through hydroxylation and carbonylation, with subsequent secondary metabolism leading to glucuronide conjugates. rxlist.comwikipedia.org Through these oxidative processes, Ramelteon is converted into several metabolites, designated as M-I, M-II, M-III, and M-IV. wikipedia.org

Among these, Despropionyl Ramelteon Hydrochloride (M-II) is the major metabolite found in human serum. nih.govrxlist.com The formation of M-II occurs rapidly, and its concentration in the bloodstream is significantly higher than that of the parent drug, Ramelteon. rxlist.com

Contribution of Cytochrome P450 Isozymes to Ramelteon Metabolism and this compound Formation

The biotransformation of Ramelteon into its metabolites, including this compound (M-II), is mediated by the Cytochrome P450 (CYP) enzyme system in the liver. nih.govwikipedia.org

In vitro studies have identified the specific CYP isozymes responsible for Ramelteon metabolism. fda.gov CYP1A2 is the primary enzyme involved, while the CYP2C subfamily and CYP3A4 play a lesser role. nih.govrxlist.comfda.govmedicine.com The further metabolism of the M-II metabolite is mainly carried out by CYP3A4. fda.gov

Research aimed at quantifying the contribution of these enzymes in the liver estimated that CYP1A2 is responsible for 49% of Ramelteon's metabolism, CYP2C19 for 42%, and CYP3A4 for 8.6%. nih.gov In the intestine, however, only CYP3A4 is believed to contribute to its metabolism. nih.gov

Table 1: Contribution of Hepatic CYP Isozymes to Ramelteon Metabolism

| CYP Isozyme | Estimated Contribution |

| CYP1A2 | 49% |

| CYP2C19 | 42% |

| CYP3A4 | 8.6% |

Data sourced from reference nih.gov

The primary metabolic pathways for Ramelteon involve hydroxylation. nih.govnih.gov These reactions occur on the ethyl side chain and at the benzylic position of the cyclopentyl ring. nih.gov In human liver microsomes, Ramelteon is hydroxylated into eight different metabolites through six distinct pathways. nih.gov The metabolism of melatonin (B1676174), a related compound, by CYP1A1 and CYP1A2 primarily yields 6-hydroxymelatonin (B16111) through aromatic hydroxylation. acs.orgmanchester.ac.uk In contrast, CYP2C19 tends to favor O-demethylation pathways for melatonin. manchester.ac.ukdntb.gov.ua This enzymatic specificity, directing toward either hydroxylation or demethylation, is influenced by the positioning of the substrate within the active site of the different P450 isozymes. manchester.ac.ukdntb.gov.ua

Systemic Exposure and Half-Life of this compound (M-II) in Comparison to Ramelteon

Following administration, this compound (M-II) exhibits a significantly greater systemic exposure and a longer half-life than its parent compound, Ramelteon. nih.govkarger.com The exposure to M-II is approximately 20- to 100-fold higher than that of Ramelteon. rxlist.comwikipedia.org

The elimination half-life of Ramelteon ranges from 1 to 2.6 hours, whereas the half-life of M-II is longer, ranging from 2 to 5 hours, and is independent of the dose. rxlist.comwikipedia.orgmedicine.com This extended presence in the circulatory system suggests M-II may have a prolonged duration of action. nih.gov

Table 2: Pharmacokinetic Comparison of Ramelteon and M-II

| Parameter | Ramelteon | This compound (M-II) |

| Elimination Half-Life | 1 to 2.6 hours | 2 to 5 hours |

| Systemic Exposure (AUC) | Lower | 20- to 100-fold higher than Ramelteon |

Data sourced from references rxlist.comwikipedia.orgmedicine.com

Contribution of this compound (M-II) to Ramelteon's Overall Pharmacological Activity

In vitro studies show that M-II has approximately one-tenth the affinity for the human MT1 receptor and one-fifth the affinity for the MT2 receptor compared to Ramelteon. wikipedia.orgfda.gov Functionally, M-II is 17- to 25-fold less potent than Ramelteon in in vitro assays. nih.govwikipedia.org Despite its lower potency, the substantially higher systemic exposure of M-II allows it to contribute significantly to the clinical efficacy and sleep-promoting actions of Ramelteon. nih.govkarger.com

Table 3: Receptor Binding and Potency Comparison

| Compound | Receptor Affinity (vs. Ramelteon) | In Vitro Potency (vs. Ramelteon) |

| Ramelteon | - | - |

| This compound (M-II) | ~1/10 for MT1, ~1/5 for MT2 | 17- to 25-fold less potent |

Data sourced from references nih.govwikipedia.orgfda.gov

Investigation of Drug-Drug Interactions Affecting Ramelteon Metabolism and Metabolite Levels

Given that Ramelteon's metabolism is heavily reliant on CYP450 enzymes, co-administration with drugs that inhibit or induce these enzymes can significantly alter the plasma concentrations of both Ramelteon and its metabolite, M-II. nih.gov

Strong inhibitors of CYP1A2, such as fluvoxamine (B1237835), can cause a dramatic increase in Ramelteon exposure. nih.gov Co-administration of fluvoxamine has been shown to increase Ramelteon's area under the curve (AUC) by approximately 190-fold. nih.gov Similarly, strong inhibitors of CYP2C9 (e.g., fluconazole) and CYP3A4 (e.g., ketoconazole) also increase systemic exposure to Ramelteon, with AUC increasing by approximately 150% and 84%, respectively. nih.gov These interactions can also lead to similar increases in M-II exposure. nih.gov

Conversely, strong CYP enzyme inducers, such as rifampin, can significantly decrease the exposure to both Ramelteon and M-II by approximately 80%, potentially reducing the drug's efficacy. nih.gov

Table 4: Effects of Co-administered Drugs on Ramelteon and M-II Pharmacokinetics

| Interacting Drug | CYP Enzyme Affected | Effect on Ramelteon Exposure (AUC) | Effect on M-II Exposure |

| Fluvoxamine | Strong CYP1A2 Inhibitor | ~190-fold increase | - |

| Ketoconazole | Strong CYP3A4 Inhibitor | ~84% increase | Similar increases observed |

| Fluconazole | Strong CYP2C9 Inhibitor | ~150% increase | Similar increases observed |

| Donepezil | CYP2D6/CYP3A4 Substrate | ~100% increase | No change observed |

| Doxepin | - | ~66% increase | Similar increases observed |

| Rifampin | Strong CYP Inducer | ~80% decrease | ~80% decrease |

Data sourced from references nih.govnih.gov

Impact of CYP Inhibitors (e.g., Fluvoxamine) and Inducers (e.g., Rifampin)

The co-administration of drugs that are strong inhibitors or inducers of CYP enzymes can dramatically alter the plasma concentrations of ramelteon and its metabolites, which has significant pharmacokinetic relevance.

Impact of CYP Inhibitors: Fluvoxamine

Fluvoxamine is a potent inhibitor of several CYP enzymes, most notably CYP1A2, but also CYP2C19 and CYP3A4. nih.govnih.gov Since these are the primary enzymes responsible for ramelteon's metabolism, their inhibition by fluvoxamine leads to a substantial increase in ramelteon's plasma concentration and systemic exposure. nih.govresearchgate.net

Research findings indicate that when ramelteon is administered following treatment with fluvoxamine, its peak plasma concentration (Cmax) and total systemic exposure (Area Under the Curve, or AUC) increase dramatically. Clinical studies have quantified this interaction, showing an approximately 190-fold increase in AUC and a 70-fold increase in Cmax for ramelteon when co-administered with fluvoxamine. drugs.comdrugs.com This interaction is considered clinically significant, and the combination is contraindicated. drugs.comdrugs.com The interaction is a clear example of how inhibiting multiple metabolic pathways simultaneously can lead to a drug-drug interaction of a very large magnitude. nih.gov

Pharmacokinetic Interaction between Ramelteon and Fluvoxamine

| Pharmacokinetic Parameter | Ramelteon Alone | Ramelteon + Fluvoxamine | Fold Increase |

|---|---|---|---|

| AUC (Area Under the Curve) | Baseline | ~190x Baseline | ~190 drugs.comdrugs.com |

| Cmax (Peak Plasma Concentration) | Baseline | ~70x Baseline | ~70 drugs.comdrugs.com |

This table illustrates the profound effect of the CYP inhibitor fluvoxamine on the systemic exposure of ramelteon.

Impact of CYP Inducers: Rifampin

In contrast to inhibitors, CYP enzyme inducers accelerate the metabolism of substrate drugs, leading to reduced plasma concentrations and potentially decreased efficacy. Rifampin is a potent inducer of a wide range of drug-metabolizing enzymes, including the CYP3A4, CYP2C, and CYP1A2 enzymes that metabolize ramelteon. fda.govunil.chnih.gov

When ramelteon was administered after multiple days of treatment with rifampin, the total exposure (AUC) and peak concentrations (Cmax) of both ramelteon and its major active metabolite, M-II, were significantly reduced. fda.gov Studies have shown that co-administration with rifampin can result in a mean decrease of approximately 80% in the total exposure to both ramelteon and M-II. fda.gov This substantial reduction highlights the potential for therapeutic efficacy to be diminished when ramelteon is used concurrently with strong CYP inducers. fda.gov

Pharmacokinetic Interaction between Ramelteon and Rifampin

| Analyte | Pharmacokinetic Parameter | Approximate Change with Rifampin |

|---|---|---|

| Ramelteon | AUC & Cmax | ~80% Decrease fda.gov |

| Metabolite M-II | AUC & Cmax | ~80% Decrease fda.gov |

This table shows the significant reduction in exposure to both ramelteon and its primary active metabolite when co-administered with the CYP inducer rifampin.

Analytical Method Development and Validation for Despropionyl Ramelteon Hydrochloride

Utilization of Despropionyl Ramelteon (B1678794) Hydrochloride as a Reference Standard in Pharmaceutical Analysis

Despropionyl Ramelteon Hydrochloride is crucial as a reference standard in pharmaceutical quality control. researchgate.net A reference standard is a highly purified compound used as a measurement benchmark. In this capacity, this compound is essential for a variety of analytical applications, including method development, method validation (AMV), and routine quality control (QC) testing. nih.gov Its primary use is to confirm the identity and measure the concentration of this specific impurity in batches of Ramelteon.

By using a well-characterized reference standard, analysts can:

Identify the impurity: The retention time and spectral characteristics of a peak in a chromatogram of a Ramelteon sample can be compared directly to the reference standard to positively identify it as this compound.

Quantify the impurity: The reference standard is used to create a calibration curve, which allows for the precise measurement of the impurity's concentration in the active pharmaceutical ingredient (API) or drug product.

Validate analytical methods: The standard is used to assess the performance of analytical methods, ensuring they are accurate, precise, linear, and robust for their intended purpose.

The availability of this compound as a reference material is a prerequisite for manufacturers seeking to meet the stringent requirements of regulatory agencies. researchgate.net

Analytical Techniques for Quantification of this compound in Biological and Pharmaceutical Samples

A variety of sophisticated analytical techniques are employed to accurately quantify this compound. The choice of method depends on the sample matrix (e.g., bulk drug, plasma) and the required sensitivity.

High-Performance Liquid Chromatography (HPLC) is the most common technique for separating and quantifying impurities in pharmaceutical manufacturing. A validated reverse-phase HPLC (RP-HPLC) method is typically used to determine the purity of Ramelteon and quantify any related substances, including this compound. ijariie.com These methods are designed to separate the main component (Ramelteon) from all potential process-related impurities and degradation products. ijariie.com The amount of impurity is determined by comparing the peak area of the impurity in the sample to the peak area of a known concentration of the reference standard. ijariie.com

Below is an example of typical HPLC conditions for the analysis of Ramelteon and its impurities.

| Parameter | Specification |

| Column | C18, Reverse-Phase |

| Mobile Phase | Methanol: Water with 0.1% Orthophosphoric Acid (OPA), pH 2.7 (60:40 v/v) |

| Flow Rate | 0.7 mL/min |

| Detector | UV at 282 nm |

| Linearity Range | 10 µg/mL to 60 µg/mL |

| Data derived from a validated method for the parent compound, applicable for impurity profiling. ijariie.com |

Mass Spectrometry (MS) is a powerful analytical tool used for the structural confirmation of impurities. researchgate.net Following separation by a chromatographic technique like HPLC or GC, MS provides a mass-to-charge ratio (m/z) that is characteristic of the molecule's mass. This information is used to confirm the identity of an impurity by comparing its molecular weight to the theoretical value. For instance, MS can easily distinguish between Ramelteon and this compound based on their different molecular weights.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This technique is particularly valuable for quantifying trace levels of compounds in complex biological matrices like human plasma. nih.govresearchgate.net Validated LC-MS/MS methods have been developed for the simultaneous determination of Ramelteon and its major metabolites in plasma, and similar methodologies are applied for impurity quantification. nih.govresearchgate.net The method involves extracting the analytes from the plasma, separating them on an analytical column, and detecting them using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. researchgate.net MRM provides exceptional specificity by monitoring a specific precursor-to-product ion transition for the target analyte. researchgate.netnih.gov

The following table outlines typical parameters for an LC-MS/MS method used for analyzing Ramelteon and related substances in plasma.

| Parameter | Specification |

| Sample Preparation | Protein Precipitation |

| Column | Hedera ODS-2 (5 μm, 150 × 2.1 mm) or similar C18 |

| Mobile Phase | Methanol and 0.1% formic acid in 10 mM ammonium (B1175870) acetate |

| Flow Rate | 0.5 mL/min |

| Detection | Tandem Mass Spectrometer (MS/MS) |

| Ionization Mode | Positive Ion Electrospray (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Data derived from validated methods for Ramelteon and its primary metabolite in human plasma. nih.govresearchgate.net |

Importance in Quality Control for Abbreviated New Drug Applications (ANDA)

For a generic drug manufacturer to file an Abbreviated New Drug Application (ANDA), it must demonstrate that its product is pharmaceutically equivalent and bioequivalent to the brand-name drug. A critical part of this process is proving that the impurity profile of the generic active pharmaceutical ingredient (API) is comparable to that of the innovator's product.

The control of impurities like this compound is paramount. The ANDA submission must include data showing that this impurity is consistently controlled within acceptable limits, which are defined by regulatory guidelines. nih.gov This involves:

Providing a complete profile of impurities in the drug substance.

Using validated analytical methods to detect and quantify this compound.

Setting and justifying acceptance criteria (specifications) for this impurity in both the drug substance and the final product.

Failure to adequately characterize and control such impurities can lead to the rejection of an ANDA, as it raises concerns about the product's safety and quality.

Regulatory Guidelines for Impurity Control (e.g., ICH Q3A)

The International Council for Harmonisation (ICH) provides guidelines that are followed by regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA). The ICH Q3A(R2) guideline, "Impurities in New Drug Substances," is the key document governing the control of impurities like this compound. jpionline.orggmp-compliance.org This guideline establishes a framework for qualifying and controlling impurities based on specific thresholds. jpionline.org

The core principles of ICH Q3A are based on three key thresholds:

Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. Any impurity found at or above this level needs to be documented. ich.org

Identification Threshold: The level at which an impurity's structure must be determined. If an impurity exceeds this threshold, the manufacturer must identify it. jpionline.orgfda.gov

Qualification Threshold: The level at which an impurity's biological safety must be established. kobia.kr If an impurity is present above this threshold, the manufacturer must provide data to "qualify" it, meaning to justify its safety. jpionline.org

These thresholds are dependent on the maximum daily dose of the drug, as shown in the table below.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

| *TDI = Total Daily Intake | |||

| Source: Based on ICH Harmonised Tripartite Guideline Q3A(R2). ich.orgfda.gov |

For any given Ramelteon product, the manufacturer must ensure that the level of this compound is maintained below the qualification threshold. If it exceeds this level, extensive safety studies would be required, or the manufacturing process would need to be modified to reduce the impurity to an acceptable level. ich.org

Preclinical Research and in Vivo Studies of Despropionyl Ramelteon Hydrochloride M Ii

In Vivo Sleep-Inducing Efficacy in Animal Models (e.g., Cats)

Studies utilizing freely moving cats have been instrumental in demonstrating the sleep-promoting effects of Despropionyl Ramelteon (B1678794) Hydrochloride (M-II). nih.gov These in vivo assessments have provided valuable insights into how M-II influences sleep architecture.

In studies conducted on cats, Despropionyl Ramelteon Hydrochloride (M-II) has been shown to significantly promote non-rapid eye movement (NREM) sleep. karger.com While specific quantitative data on the percentage increase in NREM sleep or decrease in wakefulness is not detailed in the provided search results, the research confirms that even with lower potency compared to ramelteon, higher doses of M-II resulted in a significant improvement in sleep in these animal models. nih.govmedchemexpress.com This suggests that M-II actively contributes to the sleep-inducing properties associated with its parent drug, ramelteon.

Comparison of this compound (M-II) with Ramelteon and Melatonin (B1676174) in Animal Studies

Comparative studies in animal models have been essential for understanding the relative potency and efficacy of this compound (M-II), ramelteon, and melatonin.

In vitro binding and functional assays using Chinese hamster ovary cells that express human melatonin receptors (MT1 and MT2) revealed that M-II has a lower affinity and potency compared to ramelteon. nih.govkarger.com Specifically, the binding affinity (Ki) of M-II for MT1 and MT2 receptors was 114 and 566 pmol/l, respectively, while its potency (IC50) was 208 and 1,470 pmol/l for the same receptors. nih.govmedchemexpress.com In comparison, ramelteon exhibits a higher affinity for these receptors. nih.gov Despite this, the sleep-promoting action of M-II in cats was potent. nih.gov

When comparing ramelteon to exogenous melatonin in cats, ramelteon was found to be more effective in promoting and maintaining sleep. nih.gov Ramelteon significantly decreased wakefulness and increased both slow-wave sleep and rapid eye movement sleep, with effects lasting up to 6 hours. nih.gov In contrast, while exogenous melatonin also increased slow-wave sleep, its effect was weaker and had a shorter duration of only 2 hours. nih.gov

The following interactive table provides a summary of the comparative preclinical data for this compound (M-II), ramelteon, and melatonin.

| Compound | Animal Model | Key Findings | Citations |

| This compound (M-II) | Cats | Significantly improved sleep at higher doses; promoted NREM sleep. | nih.govkarger.com |

| Ramelteon | Cats | Significantly decreased wakefulness and increased slow-wave and REM sleep; effects lasted up to 6 hours. | nih.gov |

| Melatonin | Cats | Significantly increased slow-wave sleep, but the effect was weaker and shorter-lived (2 hours) compared to ramelteon. | nih.gov |

This next table details the in vitro comparison of the binding affinities and potencies of M-II and ramelteon.

| Compound | Receptor | Binding Affinity (Ki) (pmol/l) | Potency (IC50) (pmol/l) | Citations |

| This compound (M-II) | MT1 | 114 | 208 | nih.govmedchemexpress.com |

| MT2 | 566 | 1,470 | nih.govmedchemexpress.com | |

| Ramelteon | MT1/MT2 | Higher affinity and potency than M-II. | Higher affinity and potency than M-II. | nih.govkarger.com |

Clinical Research and Therapeutic Implications of Despropionyl Ramelteon Hydrochloride As a Metabolite

Potential Role of Despropionyl Ramelteon (B1678794) Hydrochloride in Managing Sleep Disorders

The therapeutic action of ramelteon in sleep disorders is attributed to its agonistic activity on melatonin (B1676174) receptors, which are located in the suprachiasmatic nucleus (SCN) of the brain, the body's primary circadian pacemaker. nih.govdrugbank.com These receptors, specifically MT1 and MT2, are instrumental in regulating the sleep-wake cycle. drugbank.com While ramelteon initiates this process, its metabolite, M-II, also demonstrates melatonin agonist activity and may contribute significantly to the clinical efficacy. karger.comnih.gov Although M-II has a lower binding affinity and potency at MT1 and MT2 receptors compared to the parent compound, its substantially higher concentration in the bloodstream and longer duration of action are key factors in its contribution to managing sleep disorders. karger.comnih.gov

Potential Applications in Circadian Rhythm Disorders

Circadian Rhythm Sleep-Wake Disorders (CRSWDs) result from a misalignment between an individual's internal circadian clock and the external environment, leading to symptoms of insomnia or excessive sleepiness. nih.govnih.gov These disorders include shift work disorder and jet lag disorder. nih.govccjm.org Treatments often focus on resetting the internal clock to synchronize with the desired sleep-wake schedule. nih.gov Melatonin agonists like ramelteon are studied for this purpose due to their ability to phase-shift the circadian rhythm. drugbank.comnih.gov

Shift work and rapid travel across multiple time zones disrupt the normal circadian rhythm. nih.govclinicaltrials.gov The body's internal clock, governed by the SCN, becomes out of sync with the new light-dark cycle, causing symptoms like difficulty sleeping, fatigue, and impaired alertness. ccjm.orgveeva.com The administration of melatonin agonists can help facilitate re-entrainment to a new schedule. nih.gov Studies have demonstrated that ramelteon can advance the phase of the circadian rhythm. nih.gov The sustained presence of the active metabolite M-II, due to its longer half-life, may be particularly beneficial in this context. A prolonged duration of melatonergic activity is thought to be important for achieving a stable phase shift, and M-II may therefore contribute significantly to ramelteon's potential efficacy in managing the symptoms of shift work disorder and jet lag. karger.comnih.gov

Clinical Significance of Despropionyl Ramelteon Hydrochloride's Higher Systemic Exposure and Longer Half-Life

The pharmacokinetic profile of this compound (M-II) is markedly different from that of its parent compound, ramelteon. This difference is central to its clinical significance. Following oral administration, ramelteon undergoes extensive first-pass metabolism, resulting in very low bioavailability of the parent drug but significantly higher systemic concentrations of the M-II metabolite. fda.govfda.gov

Pharmacokinetic Comparison: Ramelteon vs. This compound (M-II)

| Parameter | Ramelteon | This compound (M-II) | Clinical Implication |

|---|---|---|---|

| Systemic Exposure (AUC) | Low | 20- to 100-fold higher than ramelteon wikipedia.orgfda.govfda.gov | M-II is the predominant circulating active compound. |

| Elimination Half-Life (T½) | 1 - 2.6 hours wikipedia.orgfda.gov | 2 - 5 hours wikipedia.orgfda.gov | M-II provides a more sustained melatonergic effect. |

| Receptor Binding Affinity | High | Lower than ramelteon karger.comnih.gov | Ramelteon is more potent at the receptor level. |

Considerations for Long-Term Treatment with Ramelteon and the Role of its Metabolites

Ramelteon is approved for long-term use in the treatment of insomnia. wikipedia.org Long-term studies have shown that it consistently reduces sleep latency without evidence of rebound insomnia or withdrawal symptoms upon discontinuation. researchgate.netdroracle.ai The safety and efficacy profile during chronic administration is a key consideration, where the role of active metabolites like M-II is significant.

During long-term treatment, the body is repeatedly exposed to high concentrations of M-II. fda.gov The sustained, moderate agonism provided by M-II may contribute to the consistent efficacy seen over months of treatment, helping to maintain a regulated sleep-wake cycle. karger.comresearchgate.net Studies evaluating the long-term effects of ramelteon on endocrine function found no consistent, clinically significant changes in thyroid, adrenal, or most reproductive hormones, although some transient increases in prolactin were noted in women. nih.gov The predictable formation and clearance of M-II, without significant accumulation upon repeated daily dosing, supports its role in the favorable long-term profile of ramelteon treatment. nih.govfda.gov The sustained activity of M-II, coupled with its selectivity for melatonin receptors, may be a key factor in providing therapeutic benefit without the issues commonly associated with other long-term hypnotic therapies. nih.gov

Table of Compounds

| Compound Name |

|---|

| This compound (M-II) |

| Ramelteon |

| Melatonin |

| Fluvoxamine (B1237835) |

| Ketoconazole |

| Fluconazole |

| Serotonin (B10506) |

| Dopamine |

| Noradrenaline |

| Acetylcholine |

| Opioids |

| Prolactin |

| Estradiol |

| Testosterone |

| Luteinizing hormone (LH) |

| Follicle-stimulating hormone (FSH) |

| Thyroid-stimulating hormone (TSH) |

| Thyroxine (T4) |

| Triiodothyronine (T3) |

| Adrenocorticotropic hormone (ACTH) |

Future Research Directions

Further Substantiation of Long-Term Effects and Safety

The long-term safety profile of Ramelteon (B1678794) has been established in studies lasting up to one year, showing it to be well-tolerated with no evidence of abuse potential, rebound insomnia, or significant withdrawal symptoms upon discontinuation. nih.govresearchgate.netnih.govnih.gov However, specific long-term safety studies on Despropionyl Ramelteon (M-II) are necessary. Given that M-II has a longer half-life (2-5 hours) and a 20- to 100-fold greater systemic exposure than Ramelteon, its long-term effects may differ from the parent compound. wikipedia.orgfda.gov

Future research should focus on:

Chronic Administration Studies: Dedicated long-term studies in animal models and eventually in humans to assess the safety and tolerability of chronic Despropionyl Ramelteon administration.

Endocrine and Metabolic Effects: A thorough investigation of its long-term impact on endocrine function, including prolactin levels, and metabolic parameters, building upon the findings from Ramelteon studies. clinicaltrials.gov

Geriatric Population: Specific safety and pharmacokinetic studies in the elderly, as this demographic is a primary user of sleep aids.

Comprehensive Assessment of Despropionyl Ramelteon Hydrochloride's Independent Pharmacological Activity

Despropionyl Ramelteon (M-II) is known to be a pharmacologically active metabolite that binds to MT1 and MT2 melatonin (B1676174) receptors. fda.gov However, its independent pharmacological profile is not yet fully characterized.

Key areas for future investigation include:

Receptor Binding and Functional Assays: While it is known that M-II has a lower affinity for MT1 and MT2 receptors than Ramelteon, a more detailed characterization of its binding kinetics and functional activity at these receptors is warranted. nih.govkarger.com

Dose-Response Relationship: Establishing a clear dose-response relationship for its hypnotic effects independent of Ramelteon. Studies in cats have shown that higher doses of M-II promote non-REM sleep. karger.com

Pharmacokinetics in Special Populations: In-depth pharmacokinetic studies in individuals with hepatic or renal impairment to understand how its metabolism and clearance are affected.

Selectivity Profiling: Further investigation into its affinity for other receptors, such as the serotonin (B10506) 5-HT2B receptor, for which it has shown weak affinity, to identify any potential off-target effects. karger.comfda.gov

Table 1: Comparative Pharmacological Profile of Ramelteon and Despropionyl Ramelteon (M-II)

| Parameter | Ramelteon | Despropionyl Ramelteon (M-II) |

| Receptor Affinity | High affinity for MT1 and MT2 receptors. fda.gov | Approximately one-tenth and one-fifth the binding affinity for human MT1 and MT2 receptors, respectively, compared to the parent molecule. fda.gov |

| Potency | High potency as a melatonin agonist. nih.gov | 17- to 25-fold less potent than ramelteon in in vitro functional assays. nih.gov |

| Systemic Exposure (AUC) | Lower systemic exposure due to extensive first-pass metabolism. wikipedia.org | 20- to 100-fold greater mean systemic exposure compared to ramelteon. fda.govfda.gov |

| Half-life | 1 to 2.6 hours. wikipedia.org | 2 to 5 hours. wikipedia.org |

| Primary Pharmacological Action | Agonist at MT1 and MT2 receptors, promoting sleep. fda.gov | Contributes to the hypnotic benefits of ramelteon; promotes NREM sleep. nih.govkarger.com |

Exploration of Novel Therapeutic Applications Beyond Sleep Regulation

Given its activity as a melatonin agonist, Despropionyl Ramelteon may have therapeutic potential beyond its current role in treating insomnia. nih.gov

Future research could explore its utility in:

Circadian Rhythm Sleep-Wake Disorders: Investigating its efficacy in conditions such as jet lag disorder and shift work disorder, where the longer half-life compared to melatonin could be advantageous.

Neuroprotective Effects: Exploring potential neuroprotective properties, a field where melatonin and other melatonergic agonists have shown promise.

Mood Disorders: Given the link between circadian rhythms and mood, investigating its potential as an adjunctive treatment for certain mood disorders.

Metabolic Disorders: As melatonin receptors are present in the pancreas and liver and are involved in regulating glucose metabolism, the potential role of Despropionyl Ramelteon in metabolic conditions could be an area of interest. patsnap.com

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing Despropionyl Ramelteon Hydrochloride in synthetic batches?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity. Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS). Cross-reference with CAS 196597-80-5 for validation .

- Data Consideration : Report retention times, integration values (≥99% purity), and spectral peaks (e.g., NMR δ values for aromatic protons).

Q. How should researchers handle stability challenges during storage of this compound?

- Methodology : Store in airtight, light-resistant containers at 2–8°C. Monitor degradation via accelerated stability studies under varying conditions (e.g., 40°C/75% RH for 6 months) using HPLC. Avoid exposure to strong oxidizers and UV light, as the compound may decompose into toxic byproducts .

- Key Findings : No explicit decomposition temperature is reported, but thermal gravimetric analysis (TGA) is advised to identify safe handling thresholds.

Q. What safety protocols are critical for in vivo studies involving this compound?

- Methodology : Use PPE (gloves, lab coats, respirators with HEPA filters) to mitigate risks of skin sensitization (H317) and genetic toxicity (H361). Establish emergency procedures for spills (e.g., neutralization with inert adsorbents) and exposure (e.g., eye irrigation with saline) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?

- Methodology : Conduct comparative studies using differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) to reconcile discrepancies in solubility, melting point, and hygroscopicity. For example, some SDS omit solubility data, necessitating experimental determination in polar/non-polar solvents .

- Case Study : Conflicting GHS classifications (e.g., H302 vs. H361) suggest batch variability; validate toxicity via Ames tests or micronucleus assays .

Q. What experimental designs are optimal for studying the metabolic pathways of this compound?

- Methodology : Use isotopically labeled analogs (e.g., deuterated derivatives) in LC-MS/MS assays to trace metabolites. For in vitro models, employ hepatic microsomes or hepatocyte cultures to identify cytochrome P450 interactions .

- Data Analysis : Quantify metabolite ratios (e.g., despropionyl vs. hydroxylated forms) and compare pharmacokinetic parameters (t½, Cmax) across species.

Q. How can researchers address the lack of ecotoxicological data for this compound?

- Methodology : Perform OECD 301/302 biodegradation tests and Daphnia magna acute toxicity assays. Model bioaccumulation potential using logP values (estimated via HPLC) and quantitative structure-activity relationship (QSAR) tools .

- Regulatory Gap : No ecological data exists in current SDS; prioritize tiered risk assessments for environmental release .

Methodological Challenges and Solutions

Q. What strategies mitigate synthesis impurities in this compound?

- Approach : Optimize reaction conditions (e.g., temperature, catalyst loading) to minimize byproducts like despropionyl-3-methylfentanyl analogs. Use preparative HPLC for purification and validate via orthogonal methods (e.g., chiral chromatography) .

- Case Example : A 2024 study reduced impurity levels from 5% to <0.1% by replacing Pd/C with PtO₂ in hydrogenation steps .

Q. How should researchers validate this compound in absence of certified reference standards?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.